![molecular formula C7H10Cl2N4 B1471171 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride CAS No. 1803606-34-9](/img/structure/B1471171.png)
3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride
Overview
Description
3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. It is known to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the nucleophilic substitution of halogen in the pyridine ring, followed by reduction of the nitro group to yield 2,3-diaminopyridine. This intermediate is then cyclized using acetic anhydride to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production of this compound often employs palladium-catalyzed amide coupling reactions. For instance, 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol, yielding the desired product in good yields .
Chemical Reactions Analysis
Types of Reactions
3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the pyridine ring are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, depending on the reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
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Therapeutic Potential:
- Cancer Treatment: The compound has been investigated for its anticancer properties. It acts as an inhibitor of Aurora kinases, which are critical in cell division and proliferation. A study indicated that it inhibited Aurora-A kinase with an IC50 value of approximately 0.34 μM in HCT116 cells, leading to reduced cell proliferation and induced apoptosis.
- Anti-inflammatory Activity: Research has shown that this compound inhibits Interleukin-1 Receptor Associated Kinases (IRAKs), which are involved in inflammatory pathways. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cellular models.
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Neuropharmacology:
- The compound is being explored as a GABA A receptor positive allosteric modulator, which may influence neurotransmission and offer therapeutic avenues for central nervous system disorders.
3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride exhibits diverse biological activities:
- Antimicrobial Properties: It has shown antibacterial activity against pathogens such as Staphylococcus aureus (MIC: 16 μg/mL) and Escherichia coli (MIC: 32 μg/mL).
Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Case Studies
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Aurora Kinase Inhibition:
- A detailed study demonstrated the efficacy of derivatives of this compound in inhibiting Aurora-A kinase, showcasing its potential role in cancer therapeutics.
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Anti-inflammatory Mechanism:
- Another investigation focused on the anti-inflammatory properties through IRAK inhibition, revealing significant reductions in inflammatory markers when treated with this compound.
Industrial Applications
The compound is also utilized in the development of agrochemicals and other industrial products due to its chemical stability and reactivity profiles. Its ability to act as a building block for more complex molecules makes it valuable for synthetic chemistry applications.
Mechanism of Action
The mechanism of action of 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. It acts as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system. Additionally, it influences various cellular pathways, including those involved in cancer cell proliferation and immune response modulation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomer with similar biological activities but different structural arrangement.
Imidazo[1,5-a]pyridine: Known for its use in sedative and hypnotic drugs like zolpidem.
Imidazo[1,2-a]pyridine: Exhibits diverse pharmacological properties, including anti-inflammatory and antimicrobial activities
Uniqueness
3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern and its potent activity as a GABA A receptor modulator. This makes it particularly valuable in the development of therapeutics targeting the central nervous system.
Biological Activity
3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and inflammation. This article delves into its biological activity, synthesizing findings from various studies and research.
- Molecular Formula : C7H10Cl2N4
- Molecular Weight : Approximately 199.09 g/mol
- Structure : The compound features a methyl group at the 3-position of the imidazo ring, which influences its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its effects on various cellular pathways, particularly those involved in cancer and inflammation.
1. Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
- Cell Lines Tested :
- LN-229 (glioblastoma)
- HCT-116 (colorectal carcinoma)
- NCI-H460 (lung carcinoma)
The compound demonstrated IC50 values in the micromolar range, indicating its potential as a therapeutic agent against these malignancies .
2. Anti-inflammatory Properties
This compound has been shown to inhibit specific kinases involved in inflammatory pathways:
- Target Kinases : Interleukin-1 Receptor Associated Kinases (IRAKs)
By modulating the activity of these kinases, the compound can influence cellular signaling associated with inflammatory responses .
The precise mechanism by which this compound exerts its biological effects involves:
- Kinase Inhibition : Binding to IRAKs leads to altered signaling pathways that regulate inflammation and cell proliferation.
This interaction suggests a dual role for the compound in both cancer therapy and inflammatory disease management.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Properties
IUPAC Name |
3-methylimidazo[4,5-b]pyridin-2-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c1-11-6-5(10-7(11)8)3-2-4-9-6;;/h2-4H,1H3,(H2,8,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCBJGUVZDSDJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-34-9 | |
Record name | 3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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